N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine
Description
Properties
CAS No. |
651723-71-6 |
|---|---|
Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-[[4-(carboxymethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C9H11N3O5/c1-5-2-6(17-4-8(15)16)12-9(11-5)10-3-7(13)14/h2H,3-4H2,1H3,(H,13,14)(H,15,16)(H,10,11,12) |
InChI Key |
LCHPERWENPVMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)O)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Functionalization
The pyrimidine ring is first functionalized at the 4-position with a carboxymethoxy group and at the 6-position with a methyl group. This can be achieved by:
- Reacting a suitably substituted pyrimidine precursor with chloroacetic acid or its derivatives to introduce the carboxymethoxy substituent via nucleophilic substitution.
- Methylation at the 6-position using methylating agents such as methyl iodide under basic conditions.
Coupling with Glycine
The key step is the formation of the amide or related linkage between the pyrimidine derivative and glycine. This is commonly performed by:
- Activating the carboxyl group of the pyrimidine derivative (or glycine) using coupling agents such as carbodiimides (e.g., DCC, EDC) or via formation of an ester intermediate.
- Reacting the activated intermediate with glycine under controlled pH and temperature to form the N-substituted glycine derivative.
Reaction Conditions and Solvents
- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of DMF and water are preferred for their ability to dissolve both organic and polar substrates.
- Reactions are often carried out under reflux or elevated temperatures to ensure completion.
- Catalytic amounts of bases like triethylamine or trimethylamine may be used to facilitate coupling.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Structural confirmation is done by IR, 1H-NMR, and 13C-NMR spectroscopy, where disappearance of starting material signals and appearance of new amide and glycine signals confirm product formation.
- Elemental analysis further supports the purity and composition.
Research Findings and Data Summary
A representative synthesis reported in the literature involves the reaction of a folic acid derivative with glycine in a DMF/H2O mixture, yielding the carboxymethylurea derivative analogous to N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine. The reaction proceeds with disappearance of ethyl group signals in 1H-NMR and appearance of characteristic glycine methylene and acidic proton signals at δ 4.18 ppm and 11.58 ppm, respectively.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Pyrimidine precursor + chloroacetic acid | Introduction of carboxymethoxy group |
| 2 | Methylation with methyl iodide/base | Methyl group at 6-position |
| 3 | Activation with carbodiimide (e.g., DCC) | Formation of active ester intermediate |
| 4 | Coupling with glycine in DMF/H2O | Formation of N-substituted glycine derivative |
| 5 | Purification by recrystallization/chromatography | Pure product confirmed by spectral analysis |
Comparative Notes on Methodologies
- Use of DMF/H2O solvent mixtures enhances solubility and reaction rates for coupling steps.
- Alternative nucleophiles such as aminoguanidinium or hydrazine derivatives have been used to modify related folic acid derivatives, indicating the versatility of the coupling approach.
- The reaction conditions (temperature, solvent, catalyst) significantly influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Pyrimidine Ring
a) N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine This analog replaces the carboxymethoxy group with an ethoxy-oxoethoxy substituent. No direct biological data are available, but the substituent’s electron-withdrawing nature may influence reactivity in nucleophilic substitution reactions .
b) Merbaphen Derivatives (e.g., Mercury-containing analogs)
Merbaphen derivatives, such as sodium (4-(carboxylatomethoxy)-3-chlorophenyl)(5,5-diethyl-4,6-dioxo-tetrahydropyrimidin-2-yloxy)-mercury, incorporate a heavy metal (Hg) coordinated to the pyrimidine-carboxymethoxy system. These compounds exhibit stark differences in toxicity and application compared to N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine. Their use historically focused on diuretic properties, but safety concerns limit modern relevance .
Coordination Chemistry and Metal Complexes
The zinc(II) complex in [Zn(4-(carboxymethoxy)phenyl)propanoate] tetraaqua () demonstrates how carboxymethoxy groups facilitate supramolecular interactions. The Zn²⁺ ion coordinates with nitrogen atoms from 4,4'-bipyridyl and water molecules, while the carboxymethoxy group participates in hydrogen bonding. In contrast, this compound lacks direct metal coordination in its native form but may serve as a ligand due to its carboxylate and pyrimidine donor sites .
Functional Group Variations in Glycine Derivatives
a) Protein-Conjugated Analogs
A protein sequence incorporating L-cysteine linked to a 4-(carboxymethoxy)phenyl group () highlights biochemical applications. Such conjugates exploit the carboxymethoxy group’s ability to form stable ether linkages, enabling bioconjugation. This compound could similarly serve as a linker in prodrugs or biomaterials .
Key Comparative Data
| Property | This compound | N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine | Merbaphen Derivatives |
|---|---|---|---|
| Substituent | Carboxymethoxy (-OCH₂COOH) | Ethoxy-oxoethoxy (-OCH₂COOEt) | Hg-bound carboxymethoxy |
| Polarity | High (hydrophilic) | Moderate (lipophilic) | Low (organometallic) |
| Toxicity | Likely low | Unknown | High (mercury toxicity) |
| Applications | Coordination chemistry, biomaterials | Synthetic intermediate | Historical pharmaceuticals |
| Structural Flexibility | High (multiple H-bond donors/acceptors) | Limited (ester group) | Rigid (metal coordination) |
Research Findings and Implications
- Biomedical Relevance : While merbaphen derivatives are obsolete due to toxicity, the glycine-pyrimidine scaffold offers safer avenues for drug development, particularly in targeting nucleotide-binding proteins .
- Synthetic Challenges: Modifying the carboxymethoxy group (e.g., esterification) requires careful optimization to avoid pyrimidine ring destabilization, as noted in analogs like the ethoxy-oxoethoxy variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
